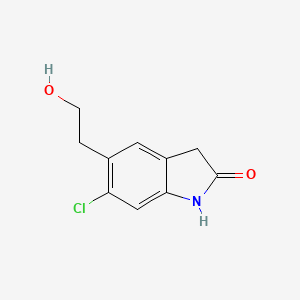

6-Chloro-5-(2-hydroxyethyl)indolin-2-one

Description

Significance of Indolin-2-one Core Structures in Medicinal Chemistry Research

The indolin-2-one core is widely regarded as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of novel therapeutic agents. nih.gov The inherent structural features of the indolin-2-one framework allow it to be a particularly effective nucleus for kinase inhibitors, a critical class of drugs in cancer therapy. nih.govresearchgate.net

One such derivative built upon this significant scaffold is 6-Chloro-5-(2-hydroxyethyl)indolin-2-one . As a specific example of the chemical exploration within this family, its synthesis represents the targeted modification of the core structure to investigate new chemical space and potential bioactivity.

The indolin-2-one nucleus is a recurring motif in a variety of natural products, particularly in alkaloids isolated from plants. aip.orgnih.govrsc.org Compounds such as strychnofoline (B1199192) and the convolutamydines, which are derived from marine organisms, feature this core structure. aip.org Isatin (B1672199), a key precursor for many indolin-2-one derivatives, is itself a natural product found in several plant species and has also been identified as a metabolic derivative of adrenaline in humans. nih.gov

Beyond nature, the scaffold is central to numerous synthetic bioactive molecules and approved pharmaceuticals. rsc.orgmdpi.com Prominent examples include the anticancer drugs Sunitinib and Nintedanib, which are potent kinase inhibitors designed around the indolin-2-one framework. researchgate.net The existence of this scaffold in both natural and successful synthetic compounds underscores its evolutionary and therapeutic importance. researchgate.net While the core is widespread, specific substituted versions like this compound are typically the result of deliberate synthetic efforts aimed at creating novel molecular entities for research. sigmaaldrich.com

The versatility of the indolin-2-one scaffold is a key reason for its status as a privileged structure. nih.govresearchgate.net The core framework offers multiple positions for chemical modification, including the C3 position, the aromatic ring, and the nitrogen atom of the amide group. aip.org This structural adaptability allows chemists to generate vast libraries of analogues with fine-tuned properties. aip.org By introducing different functional groups, researchers can systematically explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. rsc.org

This has led to the development of indolin-2-one derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netmdpi.comnih.gov The specific substitutions in this compound—a chlorine atom at the C6 position and a 2-hydroxyethyl group at the C5 position—exemplify this strategy of targeted derivatization to create unique compounds for scientific investigation.

Historical Context of Indolin-2-one Derivatization and Research Trajectories

The scientific journey of the indolin-2-one scaffold began with its roots in the study of natural products, such as the dye indigo, and its precursor, isatin. nih.gov Initially, its chemistry was important in the dye and chemical industries. nih.gov However, the discovery of the indole (B1671886) nucleus in the essential amino acid tryptophan and in various plant alkaloids sparked a massive wave of research into its chemical and biological properties. nih.gov

This led to the concept of chemical derivatization, a process where a compound is converted into a derivative with a more favorable structure or properties for a specific application. nih.gov In medicinal chemistry, this involves modifying a core scaffold to enhance biological activity, selectivity, or other pharmacokinetic properties. psu.edu Research trajectories for indolin-2-one derivatives have evolved from broad screening to highly targeted drug design, particularly focusing on the development of enzyme inhibitors. nih.govresearchgate.net The synthesis of compounds like this compound is a direct outcome of these modern research trajectories, representing the ongoing effort to synthesize and evaluate novel chemical structures based on this historically significant and versatile scaffold.

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-5-9-7(4-10(14)12-9)3-6(8)1-2-13/h3,5,13H,1-2,4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHXUEKZKMZDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207479 | |

| Record name | 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510703-85-2 | |

| Record name | 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510703-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,3-dihydro-5-(2-hydroxyethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indolin 2 One Derivatives, Including 6 Chloro 5 2 Hydroxyethyl Indolin 2 One

Established Synthetic Routes to the Indolin-2-one Core

The synthesis of the indolin-2-one ring system is a well-trodden path in organic chemistry, with several robust methods available. These routes can often be adapted for the preparation of specifically substituted analogs, such as 6-Chloro-5-(2-hydroxyethyl)indolin-2-one, by selecting the appropriate starting materials.

Condensation Reactions with Isatin (B1672199) and Oxindole (B195798) Precursors

Condensation reactions are a cornerstone of indolin-2-one synthesis, frequently utilizing isatin (1H-indole-2,3-dione) and oxindole (indolin-2-one) as key precursors. A widely used method is the Knoevenagel condensation of 5-substituted indolin-2-ones with various aldehydes. nih.gov For instance, the synthesis of 3-substituted-indolin-2-ones containing chloropyrrole moieties has been achieved through the condensation of 5-substituted oxindoles with N-substituted 2-pyrrolidone aldehydes. nih.gov

Another prominent example is the aldol (B89426) condensation of isatins with compounds possessing an active methylene (B1212753) group. researchgate.net A lipase-triggered aldol condensation between isatins and an in situ generated indoxyl anion has been developed for the synthesis of indirubins, demonstrating the versatility of this approach under mild, anhydrous, and anaerobic conditions. nih.gov These condensation strategies highlight how variations in the oxindole or isatin precursor can lead to a diverse array of functionalized products.

One-Pot Alkenylation Reactions for Indolin-2-ones

One-pot reactions offer significant advantages in terms of efficiency and atom economy. For the synthesis of indolin-2-one derivatives, one-pot procedures are highly valuable. A direct one-pot, base-induced alkenylation of indolin-2-ones has been developed using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, with various bases like sodium methoxide, sodium hydride, and potassium tert-butoxide being used to optimize reaction conditions. researchgate.net Additionally, one-pot Friedel–Crafts alkylation of γ-hydroxybutyrolactams has been used for the preparation of polycyclic indole (B1671886) derivatives. mdpi.com Another efficient one-pot method involves the cyclization of 2-aminophenethyl alcohols with carboxylic acids to directly yield N-acyl indolines, which can be further oxidized to oxindoles. nih.gov

Multicomponent Azomethine Dipolar Cycloaddition Reactions for Spirocyclic Indolin-2-ones

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step. The 1,3-dipolar cycloaddition of azomethine ylides is a particularly effective strategy for synthesizing spirocyclic indolin-2-ones, a class of compounds with significant three-dimensional structure and biological relevance. researchgate.net

These reactions typically involve the in situ generation of an azomethine ylide from the decarboxylative condensation of isatin and an amino acid, such as sarcosine (B1681465) or benzylamine. nih.gov This dipole then reacts with a suitable dipolarophile in a [3+2] cycloaddition to construct the spiro-pyrrolidine ring system with high regio- and diastereoselectivity. nih.govnih.gov The versatility of this method allows for the incorporation of diverse functionalities, such as pyrene (B120774) moieties, into the final spirocyclic structure. nih.gov The reaction conditions can be optimized by varying the solvent, with methanol (B129727) and ethanol (B145695) often proving effective. nih.gov

| Reaction Type | Components | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid (e.g., Sarcosine), Dipolarophile | Spiro[indoline-3,2′-pyrrolidine] | High regio- and diastereoselectivity; forms complex 3D structures. nih.govnih.gov |

| 1,3-Dipolar Cycloaddition | Isatin, N-substituted glycines, 5-methylidene-2-chalcogenimidazolones | Dispiro derivatives | Generates highly functionalized spiro systems. nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a major strategy for constructing the indoline (B122111) and indole nucleus. A variety of methods have been developed, often utilizing transition-metal catalysis.

Fischer Indole Synthesis : This classic reaction, discovered in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com It remains a widely used method for preparing substituted indoles and can be performed as a one-pot synthesis. thermofisher.come-journals.in The choice of substituted phenylhydrazine is key to the final substitution pattern of the indole ring. nih.gov

Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method is known for its versatility and the ability to produce various indole types. wikipedia.orgijpba.info While initially developed for o-iodoanilines, modifications have expanded its scope to include o-bromo and o-chloroanilines. nih.gov

Heck Reaction : Intramolecular Heck reactions provide an effective route to indolines. mdpi.com Aza-Heck cyclizations, using N-hydroxy anilines as electrophiles, have been developed to prepare a wide range of indoline scaffolds from easily accessible nitroarenes. nih.govnih.gov Palladium-catalyzed domino Heck/cross-coupling cyclization reactions have also been employed to synthesize complex furan-containing indolines. acs.org

Radical Cyclization : Visible-light-promoted intramolecular radical cyclization of N-allyl-2-haloanilines offers a mild and metal-free protocol for accessing highly substituted indolines. scispace.comrsc.orgresearchgate.net

[4+2] Cycloaddition : An intramolecular [4+2] cycloaddition strategy involving ynamides and conjugated enynes is particularly useful for constructing indolines and indoles with multiple substituents on the six-membered ring. nih.gov

Targeted Synthesis of Substituted Indolin-2-ones for Mechanistic Probes

The synthesis of specifically substituted indolin-2-ones is often driven by the need to probe biological mechanisms or to develop targeted therapeutic agents. By systematically modifying the substituents on the indolin-2-one core, researchers can investigate structure-activity relationships (SAR).

For example, a series of 3-substituted-indolin-2-one derivatives were designed and synthesized to act as selective inhibitors of receptor tyrosine kinases (RTKs). nih.gov By varying the substituent at the C-3 position, compounds with high selectivity for different RTKs were identified. nih.gov Similarly, nineteen 3-substituted-indolin-2-one derivatives were synthesized to identify potent anti-inflammatory agents, leading to the discovery that 3-(3-hydroxyphenyl)-indolin-2-one effectively inhibits nitric oxide production. nih.gov Another study focused on synthesizing 3-substituted-indolin-2-ones with chloropyrrole moieties to evaluate their antitumor activities, revealing that specific substitutions enhanced efficacy and reduced cardiotoxicity. nih.gov

| Synthesized Derivatives | Target/Application | Key Findings |

| 3-Substituted-indolin-2-ones | Receptor Tyrosine Kinase (RTK) Inhibition | Substituents at C-3 determine selectivity for different RTKs. nih.gov |

| 3-Substituted-indolin-2-ones | Anti-inflammatory Agents | 3-(3-hydroxyphenyl)-indolin-2-one showed potent nitric oxide inhibition. nih.gov |

| 3-Substituted-indolin-2-ones with Chloropyrroles | Antitumor Agents | Chlorine on the pyrrole (B145914) ring reduced cardiotoxicity; specific amide side chains enhanced antitumor activity. nih.gov |

Design and Synthesis of Hybrid Indolin-2-one Compounds

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a growing strategy in drug discovery. The indolin-2-one scaffold is an attractive component for creating novel hybrid compounds with potentially enhanced or synergistic biological activities.

Several examples of such hybrids have been reported:

Indole-2-one-Coumarin Hybrids : Leveraging the bioactivity of both isatins and coumarins, new hybrids have been synthesized. These were prepared using a simple dehydration reaction to form a chalcone-like intermediate, which then served as a building block for spiro[indole-2-one-3,4'-pyrimidin-2-one]-coumarin hybrids via one-pot reactions. ekb.eg

Indole–Pyrrole Hybrids : A chemoselective one-pot synthesis involving a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes has been developed to produce multifunctionalized indole-pyrrole hybrids, which were screened for antileishmanial activity. rsc.org

Indole-Imidazolidin-2-one Hybrids : Hybrid compounds containing both indole and imidazolidin-2-one scaffolds have been synthesized, recognizing the importance of both heterocyclic systems in bioactive compounds. researchgate.net

Thioxothiazolidin-indolin-2-one Hybrids : A regio- and diastereoselective reaction was developed for the synthesis of these hybrid molecules, which could be further converted into dispirocyclopentanebisoxindoles. nih.gov

These examples demonstrate the modularity of the indolin-2-one core and the diverse range of heterocyclic systems it can be combined with to generate novel chemical entities for biological screening.

Strategic Considerations for the Synthesis of this compound

The synthesis of this compound involves two key transformations: the chlorination of the indolin-2-one core at the 6-position and the introduction of a 2-hydroxyethyl group at the 5-position. The order of these steps and the choice of reagents are critical for a successful synthesis.

Achieving regioselective chlorination of the indolin-2-one ring system is a crucial step. The electronic properties of the indolin-2-one nucleus, influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the carbonyl group, direct electrophilic substitution. However, controlling the position of chlorination requires specific methodologies.

Another strategy involves the use of sulfuryl chloride (SO2Cl2) or other chlorinating agents. The choice of reagent often depends on the specific substrate and the desired selectivity. For indoles, a related heterocyclic system, copper-catalyzed C2-H chlorination has been developed using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org While this method targets the C2 position of indoles, it highlights the use of catalysts to direct chlorination. rsc.org For the indolin-2-one core, achieving C6 chlorination often relies on the inherent directing effects of the substituents already present on the ring.

Interactive Table 1: Reagents for Regioselective Chlorination

| Reagent | Typical Conditions | Key Features |

| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, often with a catalytic amount of acid. | Mild and selective, but can require longer reaction times. |

| Sulfuryl Chloride (SO2Cl2) | Dichloromethane, often at low temperatures. | More reactive than NCS, but may lead to over-chlorination if not controlled. |

| Copper(II) Chloride (CuCl2) | Ionic liquids or aqueous HCl. | Effective for para-chlorination of anilines, potentially adaptable. nih.gov |

The introduction of the 2-hydroxyethyl group at the C5 position of the indolin-2-one scaffold can be accomplished through several synthetic routes.

A widely used method is the Friedel-Crafts acylation followed by reduction. This two-step process typically involves:

Acylation: The indolin-2-one ring is reacted with an acylating agent such as 2-chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This introduces a 2-chloroacetyl group at the C5 position. The regioselectivity of this reaction is generally high due to the directing effects of the existing ring system.

Reduction: The resulting keto group is then reduced to a hydroxyl group. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4). The choice of reducing agent is important to ensure that other functional groups, such as the chloro substituent, are not affected.

An alternative approach involves the direct alkylation of the indolin-2-one. However, this can be challenging due to the potential for N-alkylation. Therefore, protection of the nitrogen atom may be necessary.

Modern cross-coupling reactions also offer a pathway to the desired product. For example, a 5-halo-indolin-2-one could undergo a Heck or Suzuki coupling with a suitable vinyl partner to introduce a vinyl group, which can then be converted to the 2-hydroxyethyl group via hydroboration-oxidation.

A convenient synthesis of the related compound 4-(2-hydroxyethyl)indolin-2-one (B19303) has been reported, highlighting its utility as an intermediate for various biologically active molecules. researchgate.net This underscores the importance of developing efficient routes to hydroxyethyl-substituted indolin-2-ones.

Interactive Table 2: Strategies for Introducing the Hydroxyethyl (B10761427) Group

| Method | Key Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation/Reduction | 2-Chloroacetyl chloride, AlCl3, NaBH4 | Well-established, generally good yields and regioselectivity. | Multi-step process, use of strong Lewis acids. |

| Direct Alkylation | Ethylene oxide or a 2-haloethanol derivative | Potentially more direct. | Can be difficult to control and may require N-protection. |

| Cross-Coupling followed by Oxidation | Palladium catalyst, vinylating agent, borane | High functional group tolerance. | Requires pre-functionalized starting materials. |

Structural Elucidation and Conformational Analysis of Indolin 2 One Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic compounds, including the indolin-2-one family. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce significant structural details. nih.govekb.egekb.eg

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For an indolin-2-one derivative like 6-Chloro-5-(2-hydroxyethyl)indolin-2-one, one would expect to see distinct signals for the aromatic protons, the NH proton of the lactam ring, the methylene (B1212753) protons of the ethyl group, the hydroxyl proton, and the CH2 group at the C3 position of the indolinone core. The coupling patterns between adjacent protons would confirm the connectivity of the hydroxyethyl (B10761427) side chain.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. Key signals would include the characteristic peak for the carbonyl carbon (C=O) of the lactam ring, typically found far downfield. Signals for the aromatic carbons would appear in the 110-150 ppm range, with their exact shifts influenced by the chloro and hydroxyethyl substituents. The carbons of the hydroxyethyl group and the C3 methylene carbon would appear in the upfield region.

| ¹H NMR Data (400 MHz, CDCl₃) for a Related Indolinone | ¹³C{¹H} NMR Data (101 MHz, CDCl₃) for a Related Indolinone |

| Chemical Shift (δ) ppm | Assignment |

| 7.97 (d, 2H) | Aromatic (Tosyl) |

| 7.64–7.60 (m, 1H) | Aromatic (Indolinone) |

| 7.59–7.57 (m, 1H) | Aromatic (Indolinone) |

| 7.34 (m, 2H) | Aromatic (Tosyl) |

| 7.12 (m, 1H) | Aromatic (Indolinone) |

| 4.43 (m, 1H) | O-CH₂ (Ethyl) |

| 4.31 (m, 1H) | O-CH₂ (Ethyl) |

| 2.42 (s, 3H) | CH₃ (Tosyl) |

| 1.29 (t, J = 8 Hz, 3H) | CH₃ (Ethyl) |

| Data sourced from the characterization of Ethyl 4-chloro-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate. acs.org |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₀H₁₀ClNO₂), the expected exact mass would be calculated, and the presence of the chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

The table below shows HRMS data for a related bromo-substituted indolin-2-one derivative, demonstrating the accuracy of the technique. acs.org

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| Ethyl 4-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | ESI | [M+H]⁺ 453.9960 | 453.9954 |

| Data sourced from reference acs.org. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For this compound, key absorption bands would be expected for the N-H stretch of the lactam, the O-H stretch of the alcohol, the C=O stretch of the lactam carbonyl, and C-H stretches of the aromatic and aliphatic portions.

The following table lists characteristic IR absorption bands for related substituted indolin-2-ones. acs.org

| Compound | Functional Group | **Wavenumber (cm⁻¹) ** |

| Ethyl 4-bromo-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | O-H stretch | 3434 |

| C=O stretch | 1722 | |

| C=C stretch (aromatic) | 1589 | |

| Ethyl 4-chloro-2-hydroxy-3-oxo-1-tosylindoline-2-carboxylate | O-H stretch | 3449 |

| C=O stretch | 1733 | |

| C=C stretch (aromatic) | 1599 | |

| Data sourced from reference acs.org. |

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The indolin-2-one core contains a benzene (B151609) ring fused to a lactam, which constitutes a chromophore that absorbs UV light. The absorption maxima (λ_max) can be influenced by substituents on the aromatic ring. While a powerful tool, it is generally less informative for detailed structural elucidation compared to NMR or MS.

X-ray Crystallographic Studies of Indolin-2-one Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the absolute structure and conformation of the molecule in the crystal lattice. nih.govnih.gov

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a crystal structure for this compound is not available in the public domain, the structure of a closely related derivative, 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one , has been reported. nih.govresearchgate.net The study of this analogue reveals key structural features of the substituted indolin-2-one scaffold. In the crystal, molecules were found to form inversion dimers through N—H⋯O hydrogen bonds between the lactam groups. nih.govresearchgate.net Such analyses confirm the planar nature of the fused ring system and define the orientation of the substituents.

The table below summarizes the crystallographic data for this related compound. nih.govresearchgate.net

| Parameter | Value for 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one |

| Chemical Formula | C₁₃H₁₃Cl₂NO |

| Molecular Weight | 270.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1079 (10) |

| b (Å) | 8.8699 (10) |

| c (Å) | 9.1714 (12) |

| α (°) | 101.136 (6) |

| β (°) | 97.799 (7) |

| γ (°) | 98.783 (6) |

| **Volume (ų) ** | 630.22 (14) |

| Z | 2 |

| Data sourced from references nih.govresearchgate.net. |

This crystallographic information is vital for understanding intermolecular interactions and for computational studies like molecular modeling. nih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state architecture of indolin-2-one derivatives is significantly influenced by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role in dictating the supramolecular assembly. The functional groups present in this compound, namely the lactam N-H group, the lactam carbonyl C=O group, and the hydroxyl O-H group of the side chain, are all potent hydrogen bond donors and acceptors.

In the absence of a specific crystal structure for the title compound, insights can be drawn from related structures. For instance, the crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one reveals that molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating a characteristic R22(8) ring motif. researchgate.netnih.gov This type of dimeric association is a common feature in the crystal packing of many indolin-2-one derivatives.

Furthermore, studies on other 3-hydroxyindolin-2-one (B1221191) derivatives have shown the formation of extended hydrogen-bonded chains. In these cases, a combination of N—H⋯O and O—H⋯O hydrogen bonds can generate chains of centrosymmetric edge-fused R22(8) and R22(10) rings. nih.gov The presence of the 2-hydroxyethyl group in this compound introduces an additional hydrogen bond donor (the hydroxyl proton) and acceptor (the hydroxyl oxygen), significantly increasing the complexity of the potential hydrogen-bonding network. This could lead to the formation of not only dimers but also more extended one-, two-, or even three-dimensional networks.

The potential hydrogen bonding interactions for this compound are summarized in the table below.

| Donor | Acceptor | Potential Interaction Type |

| Lactam N-H | Lactam C=O | Intermolecular Hydrogen Bond |

| Lactam N-H | Hydroxyl O | Intermolecular Hydrogen Bond |

| Hydroxyl O-H | Lactam C=O | Intermolecular Hydrogen Bond |

| Hydroxyl O-H | Hydroxyl O | Intermolecular Hydrogen Bond |

| Aromatic C-H | Lactam C=O | Weak C-H⋯O Interaction |

| Aromatic C-H | Hydroxyl O | Weak C-H⋯O Interaction |

| Aliphatic C-H | Lactam C=O | Weak C-H⋯O Interaction |

| Aliphatic C-H | Hydroxyl O | Weak C-H⋯O Interaction |

Conformational Analysis and Stereochemistry

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the 2-hydroxyethyl side chain. The key dihedral angles that define the conformation of this side chain are the O-C-C-C and C-C-C-C angles, which dictate the spatial relationship between the hydroxyl group and the indolin-2-one core. The preferred conformation will be a balance between minimizing steric hindrance and optimizing intramolecular interactions, such as potential intramolecular hydrogen bonding between the hydroxyl group and the lactam oxygen or the chlorine atom.

While no specific conformational studies on this compound are available, research on other flexible molecules highlights the importance of such analyses. For instance, the stereochemistry of products in reactions involving spiro-fused 2-oxindoles has been rationalized by considering the favorability of different transition states. mdpi.com

This compound itself is achiral. However, the introduction of a substituent or a modification that creates a stereocenter would lead to the existence of enantiomers or diastereomers. For example, if the ethyl side chain were to be hydroxylated at the benzylic position, a chiral center would be introduced, leading to (R) and (S) enantiomers. The stereochemistry of such derivatives would be crucial for their biological activity, as is often the case with chiral pharmaceuticals.

Structure Activity Relationship Sar Studies of Indolin 2 One Derivatives

Impact of Substitutions on the Indolin-2-one Core on Biological Activity

The biological profile of indolin-2-one derivatives can be systematically modified by introducing different functional groups onto the core structure. The indolin-2-one nucleus itself is considered an essential scaffold for the antiangiogenic activity of many of its derivatives, particularly as inhibitors of vascular endothelial growth factor receptors (VEGFRs). acs.orgnih.gov The core structure provides a key framework for interaction with the ATP-binding pocket of various protein kinases. acs.orgnih.gov Modifications at the C-3, N-1, C-5, and C-6 positions, as well as on appended aromatic rings, have been extensively explored to optimize target affinity and selectivity.

The C-3 position of the indolin-2-one core is a critical site for substitution, and modifications at this position have a profound impact on the kinase selectivity of the resulting derivatives. nih.gov The substituent at C-3 often projects into the solvent-exposed region of the kinase ATP-binding site, allowing for significant structural variation to achieve selectivity.

Research has shown that the type of substituent at the C-3 position can direct the inhibitory activity towards specific receptor tyrosine kinase (RTK) families. acs.orgnih.gov

Five-membered heteroaryl rings: Derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group, such as those with pyrrole (B145914), furan, or thiophene (B33073) rings, exhibit high specificity for the VEGF receptor (Flk-1) RTK activity. acs.orgnih.gov

Substituted benzylidene groups: In contrast, 3-(substituted benzylidenyl)indolin-2-ones that possess bulky, lipophilic groups on the phenyl ring demonstrate high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. acs.orgnih.gov

Extended side chains: The introduction of an extended side chain at the C-3 position can confer high potency and selectivity for both the Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. acs.orgnih.gov

These findings underscore the pivotal role of the C-3 substituent in governing the kinase inhibition profile of indolin-2-one derivatives, enabling the design of compounds with tailored selectivity for specific cancer-related signaling pathways.

The nitrogen atom at the N-1 position of the indolin-2-one ring is another key point for structural modification that significantly influences receptor binding affinity. The proton at the N-1 position is crucial for the inhibitory activity against certain kinases, acting as a hydrogen bond donor. acs.org

N-H for Kinase Inhibition: For inhibition of PDGF and VEGF (Flk-1) RTKs, an unsubstituted N-1 proton is considered essential. Studies have demonstrated that alkylation at the N-1 position leads to a significant decrease in the inhibitory potency of 3-substituted indolin-2-ones against these kinases. acs.org This highlights the importance of the hydrogen bonding interaction between the N-H group and the peptide backbone within the adenine (B156593) binding cleft of the kinase. acs.org

N-Alkylation for Other Receptors: Conversely, for other receptor targets, substitution at the N-1 position is well-tolerated and can be exploited to enhance affinity and selectivity. For instance, a series of indolin-2-one derivatives with piperazinylbutyl side chains attached to the N-1 nitrogen were synthesized and evaluated as dopamine (B1211576) receptor ligands. nih.govingentaconnect.com One such compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, displayed remarkable affinity and selectivity for the dopamine D4 receptor, with a Ki value of 0.5 nM. nih.govingentaconnect.com

N-Alkyl Chain Length: The length of the N-1 alkyl chain is also a critical determinant of binding affinity for certain receptors. In a study of cannabimimetic indoles, high-affinity binding to both CB1 and CB2 receptors required an alkyl chain length of at least three carbons, with optimal binding observed for a five-carbon chain. bohrium.comnih.gov Extending the chain to a heptyl group resulted in a dramatic loss of binding affinity at both receptors. bohrium.comnih.gov

N-Aryl Substitution: The addition of an N-aryl fragment to the indolin-2-one structure has also been shown to affect biological activity. In one study, N-phenyl and -methoxy functions improved the activity against K562 cancer cell lines. nih.gov

These findings illustrate that while the N-H group is vital for some kinase targets, N-substitution provides a valuable strategy for developing potent and selective ligands for other receptor systems, such as G-protein coupled receptors.

Table 1: Effect of N-1 Substitution on Dopamine D4 Receptor Binding Affinity

Compound N-1 Substituent R Group on Benzyl D4 Receptor Affinity (Ki, nM) Reference 4a (4-(4-(benzyl)-1-piperazinyl)butyl) H 6.8 ingentaconnect.com 4b (4-(4-(4-chlorobenzyl)-1-piperazinyl)butyl) 4-Cl 1.2 ingentaconnect.com 4c (4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) 4-OH 0.5 [2, 6] 4d (4-(4-(4-methylbenzyl)-1-piperazinyl)butyl) 4-CH3 2.1 ingentaconnect.com 4e (4-(4-(4-methoxybenzyl)-1-piperazinyl)butyl) 4-OCH3 3.5 ingentaconnect.com

Substituents on phenyl and heteroaryl rings that are themselves attached to the indolin-2-one core, typically at the C-3 position, play a significant role in modulating biological activity and target selectivity. These "remote" substitutions can influence the electronic properties, steric profile, and hydrogen bonding capacity of the entire molecule.

As previously noted, bulky lipophilic groups on a C-3-benzylidene ring can steer selectivity towards EGF and Her-2 RTKs. acs.orgnih.gov The electronic nature of these substituents is also important. For instance, the introduction of electron-withdrawing groups on a C-3 phenyl ring can impact potency.

The identity of the heteroaryl ring itself is a key factor. In a series of 3-[(heteroaryl)methylidenyl]indolin-2-ones, the choice between pyrrole, furan, and thiophene rings was shown to influence inhibitory activity, which may be related to the differing electron richness of these rings. acs.org Furthermore, substitutions on these heteroaryl rings can fine-tune activity. For example, in a series of 3-substituted indolin-2-ones containing chloropyrrole moieties, the position of the chloro substituent on the pyrrole ring was found to affect the inhibition of VEGFR2. mdpi.com In another study, a 2-pyridyl fragment attached at C-3 was found to be crucial for potent anticandida activity. nih.gov

These examples demonstrate that remote substitutions on appended aromatic and heteroaromatic systems offer a powerful tool for optimizing the pharmacological profile of indolin-2-one derivatives.

Halogen substituents, particularly chlorine, on the indolin-2-one benzene (B151609) ring can significantly modulate the compound's activity through a combination of steric and electronic effects. The specific placement of the halogen is critical to its influence on biological response.

For the compound of interest, 6-Chloro-5-(2-hydroxyethyl)indolin-2-one , the chlorine atom is at the C-6 position. SAR studies on related structures provide insight into the potential role of this substituent. In a study of chloroindole analogues of a synthetic cannabinoid, substitution at the C-6 position was shown to retain high binding affinity for the human CB1 receptor, whereas substitutions at the C-4 and C-5 positions reduced affinity. mdpi.com This suggests that the C-6 position is a favorable site for halogen substitution in certain receptor interactions.

However, the effect of a chloro group can be target-dependent. In one study on 3-substituted indolin-2-ones as kinase inhibitors, an electron-withdrawing chloro group on the indolin-2-one core was found to decrease the potency and selectivity against VEGF (Flk-1) RTK activity compared to the unsubstituted analogue. acs.org Conversely, in a different series of complex indolin-2-one derivatives, replacing a C-5 fluoro substituent with a C-5 chloro group resulted in a marked increase in antitumor potency against the A549 lung cancer cell line. mdpi.com

The chlorine atom at C-6 acts as an electron-withdrawing group via induction, which can alter the electron density of the aromatic ring and the acidity of the N-1 proton. This can influence key interactions within a receptor's binding pocket. Its steric bulk can also play a role in defining the orientation of the molecule within the binding site.

Table 2: Influence of Chloro Substitution on Antitumor Activity

Compound C-5 Substituent Antitumor Activity against A549 (IC50, µM) Reference 14h F 1.87 bohrium.com 14i Cl 0.32 bohrium.com 14j Br >100 bohrium.com 14k H >100 bohrium.com 14l CH3 >100 bohrium.com

The presence of a hydroxyethyl (B10761427) group, as in This compound , introduces a flexible, polar side chain containing a primary alcohol. This group can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Studies on related substitutions support the importance of hydroxyl groups. For example, in a series of seco-duocarmycin analogues, a C5-hydroxy-1H-indol-2-ylcarbonyl derivative showed potent cytotoxic activity against several human cancer cell lines, comparable to or greater than the standard drug doxorubicin. nih.gov This suggests that oxygen-containing substituents at the C-5 position can be beneficial for activity. The presence of a 4-(2-hydroxyethyl)indolin-2-one (B19303) has also been documented, indicating the chemical accessibility of such structures. nih.govpharmacompass.com The flexibility of the ethyl linker allows the terminal hydroxyl group to orient itself optimally to form hydrogen bonds within a binding pocket, which might not be possible with a simple hydroxyl substituent directly on the ring.

Elucidating Key Structural Requirements for Specific Target Binding and Efficacy

The extensive SAR studies on indolin-2-one derivatives have illuminated several key structural features that are essential for specific target binding and potent biological activity. These requirements often revolve around establishing a precise network of interactions within the target's binding site, particularly for protein kinases.

A fundamental requirement for many kinase inhibitors is the indolin-2-one core itself, which serves as a scaffold that mimics the adenine portion of ATP. acs.orgnih.gov Two key interactions arise from this core:

Hydrogen Bond Donor: The N-1 proton of the lactam ring frequently acts as a hydrogen bond donor to a backbone carbonyl oxygen of an amino acid in the hinge region of the kinase. acs.org

Hydrogen Bond Acceptor: The C-2 carbonyl oxygen of the lactam acts as a hydrogen bond acceptor from a backbone N-H group of another amino acid in the hinge region. acs.org

This bidentate hydrogen bonding pattern is a crucial anchor for many indolin-2-one inhibitors in the ATP binding site. acs.org Consequently, as mentioned earlier, N-1 substitution can be detrimental to activity against these kinases.

The substituent at the C-3 position is arguably the most important element for determining kinase selectivity. nih.govacs.orgnih.gov By varying the size, shape, and electronic properties of this group, it is possible to exploit subtle differences in the ATP binding pockets of different kinases. For example, introducing specific heterocyclic systems can lead to selective VEGFR inhibition, while bulkier aromatic groups can shift selectivity toward EGFR/Her-2. acs.orgnih.gov

Selectivity Profiling and Optimization Strategies

The development of indolin-2-one derivatives as therapeutic agents is critically dependent on achieving a high degree of selectivity for the intended biological target. Off-target activity can lead to undesirable side effects and reduced efficacy. Therefore, extensive selectivity profiling and strategic optimization of the lead compounds are paramount. For the specific chemical scaffold of this compound, while direct and extensive public domain data on its specific selectivity profile is limited, the structure-activity relationships (SAR) of the broader indolin-2-one class provide significant insights into potential optimization strategies.

Detailed Research Findings

Research into the indolin-2-one scaffold has revealed that substitutions at various positions on the indolinone ring system play a crucial role in determining selectivity, particularly for protein kinase inhibition. The indolin-2-one core acts as a scaffold that mimics the ATP molecule, binding to the ATP-binding pocket of kinases. The specificity of this interaction is dictated by the nature and position of the substituents, which can form additional interactions with the surrounding amino acid residues.

A key precursor, 6-chloro-5-(2-chloroethyl)indolin-2-one , has been utilized in the synthesis of a series of derivatives to explore their anti-proliferative activities. primescholars.comnih.gov In one such study, this precursor was reacted with various cyclic secondary amines to produce a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones . nih.gov Several of these compounds demonstrated significant growth inhibitory effects against a panel of human cancer cell lines. For instance, compounds where the 2-substituted-ethyl group was modified with piperidine (B6355638) or morpholine (B109124) moieties showed varied anti-proliferative activity, highlighting the importance of the substituent at the C5 position for biological effect. nih.govresearchgate.net

Further modifications at the C3 position of the 6-chloro-5-(2-chloroethyl)indolin-2-one scaffold have also been explored. The introduction of various alkyl or aryl groups at this position led to a series of compounds that were also evaluated for their anti-proliferative effects. nih.gov These studies underscore that the biological activity of this class of compounds is highly dependent on the combination of substituents at both the C3 and C5 positions of the indolin-2-one ring.

General SAR studies on 3-substituted indolin-2-ones have established clearer guidelines for achieving selectivity among different receptor tyrosine kinases (RTKs). nih.gov The optimization strategies often involve modifying the substituent at the C3 position to exploit differences in the ATP binding sites of various kinases.

Key findings from these studies include:

Specificity for VEGF (Flk-1) RTK: Achieved with 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones. nih.gov

Selectivity for EGF and Her-2 RTKs: Attained with 3-(substituted benzylidenyl)indolin-2-ones that have bulky groups on the phenyl ring. nih.gov

Potency and Selectivity for PDGF and VEGF (Flk-1) RTKs: Observed in compounds with an extended side chain at the C3 position. nih.gov

These findings illustrate a clear strategy for optimizing selectivity: modifying the size, shape, and electronic properties of the C3 substituent allows for fine-tuning the interaction with the target kinase.

In the context of Aurora B kinase inhibitors, a similar strategic approach was employed. Starting with a multi-kinase inhibitor, researchers developed a series of indolin-2-one derivatives to enhance selectivity. By introducing different moieties, such as carbamate (B1207046) and cyclopropylurea groups, they were able to identify compounds with significantly improved selectivity for Aurora B over other kinases. whiterose.ac.uk

The following interactive data tables summarize the selectivity profiles of some representative indolin-2-one derivatives from research studies.

Table 1: Selectivity of 3-Substituted Indolin-2-one Derivatives Against Various Receptor Tyrosine Kinases

| Compound | C3-Substituent Type | Primary Target Kinase(s) | Potency (IC₅₀) | Selectivity Notes | Reference |

| A | (Five-membered heteroaryl)methylidenyl | VEGF (Flk-1) | Sub-micromolar | Highly specific against VEGF RTK activity. | nih.gov |

| B | (Substituted benzylidenyl) with bulky groups | EGF, Her-2 | Sub-micromolar | High selectivity towards EGF and Her-2 RTKs. | nih.gov |

| C | Extended side chain | PDGF, VEGF (Flk-1) | Sub-micromolar | High potency and selectivity for PDGF and VEGF RTKs. | nih.gov |

Table 2: Optimization of Indolin-2-one Derivatives as Aurora B Kinase Inhibitors

| Compound | Key Structural Moiety | Aurora B IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) (MDA-MB-468 cells) | Selectivity Profile | Reference |

| Lead Compound (1) | (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl) | 84.4 | Not specified | Multi-kinase inhibitor | whiterose.ac.uk |

| Carbamate 6e | Carbamate derivative | 16.2 | 32.6 | Optimized for Aurora B | whiterose.ac.uk |

| Cyclopropylurea 8a | Cyclopropylurea derivative | 10.5 | 29.1 | More selective profile than lead compound | whiterose.ac.uk |

Computational Chemistry and in Silico Modeling in Indolin 2 One Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding ligand-protein interactions.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

There are no specific studies detailing the ligand-protein interactions or predicting the binding mode of 6-Chloro-5-(2-hydroxyethyl)indolin-2-one with any biological target. Such an analysis would be invaluable in identifying potential protein targets and elucidating the key amino acid residues involved in its binding, which is a critical first step in targeted drug design.

Virtual Screening for Novel Ligand Identification

Virtual screening campaigns utilize computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. No virtual screening studies have been reported that specifically use this compound as a query or have identified it as a hit for any particular target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity.

2D and 3D QSAR Models for Activity Prediction and Design

The development of 2D or 3D-QSAR models requires a dataset of structurally related compounds with measured biological activities. As there are no published biological activity data specifically for a series of analogs of this compound, no such QSAR models have been constructed. These models would be essential for predicting the activity of new derivatives and guiding the design of more potent compounds.

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Without a set of active compounds including this compound, it is not possible to generate a specific pharmacophore hypothesis for its potential targets.

Molecular Dynamics (MD) Simulations

MD simulations provide detailed information about the fluctuation and conformational changes of molecules over time. For drug discovery, they are used to study the stability of ligand-protein complexes and to refine docking results. No MD simulation studies have been published for this compound, which would be crucial for validating any predicted binding modes and understanding the dynamic nature of its interaction with a potential target.

In Silico Prediction of Molecular Properties for Research Design

In silico methods enable the prediction of a compound's properties before it is synthesized, guiding the design of more effective molecules.

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a target protein. acs.org For indolin-2-one derivatives, docking studies are routinely used to screen virtual libraries of compounds against specific protein targets, such as vascular endothelial growth factor receptors (VEGFRs) or cyclin-dependent kinases (CDKs). nih.govnih.gov The predicted binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol), helps prioritize which compounds to synthesize and test experimentally.

For a hypothetical study involving This compound , docking simulations would place the molecule into the ATP-binding pocket of a target kinase. The software would then calculate a score based on the predicted interactions. The indolin-2-one's NH group and carbonyl oxygen are expected to form hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors. nih.gov The 2-hydroxyethyl group could potentially form additional hydrogen bonds with nearby amino acid residues, thereby enhancing binding affinity.

Selectivity is another critical property that can be predicted in silico. By docking the same compound against multiple related proteins (e.g., different kinase family members), researchers can predict its selectivity profile. A compound that shows a significantly better docking score for the intended target over off-targets is predicted to be more selective, which is a desirable trait to minimize side effects.

Below is an illustrative data table showing typical predicted binding affinities for a series of indolin-2-one derivatives against two hypothetical protein kinases, demonstrating how such data is used to assess affinity and selectivity.

| Compound ID | Derivative Type | Predicted Binding Affinity (Kinase A) (kcal/mol) | Predicted Binding Affinity (Kinase B) (kcal/mol) | Predicted Selectivity (Kinase A vs B) |

| I-1 | This compound | -8.5 | -6.2 | High |

| I-2 | 6-Chloro-5-methylindolin-2-one | -7.9 | -6.5 | Moderate |

| I-3 | 5-(2-hydroxyethyl)indolin-2-one | -7.5 | -5.8 | High |

| I-4 | 6-Bromo-5-(2-hydroxyethyl)indolin-2-one | -8.7 | -6.3 | High |

| I-5 | Sunitinib (Reference) | -9.2 | -8.9 | Low |

| Note: This table contains illustrative data for educational purposes and does not represent experimentally verified results for this compound. |

Density Functional Theory (DFT) Applications in Indolin-2-one Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com In the context of indolin-2-one research, DFT calculations provide deep insights that are complementary to molecular mechanics-based methods like docking and MD.

DFT is used to accurately optimize the ground-state geometry of a molecule like This compound , providing precise bond lengths and angles. This optimized geometry is often a more accurate starting point for docking studies than a simple 2D-to-3D conversion. Furthermore, DFT can be used to calculate various electronic properties that are crucial for understanding a molecule's behavior and reactivity. These include:

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For an indolin-2-one derivative, the MEP can identify the key sites for hydrogen bonding. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive.

Reactivity Descriptors: DFT calculations can yield various descriptors like chemical hardness, softness, and electronegativity, which help in quantitative structure-activity relationship (QSAR) studies. nih.gov

The following table presents hypothetical DFT-calculated properties for This compound , illustrating the type of data generated in such studies.

| Property | Calculated Value | Unit |

| Optimized Ground State Energy | -985.45 | Hartree |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.95 | eV |

| HOMO-LUMO Gap | 4.83 | eV |

| Dipole Moment | 3.12 | Debye |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 | a.u. |

| Note: This table contains illustrative data based on typical DFT calculations for similar molecules and is not derived from a specific study on this compound. |

By applying these computational techniques, researchers can build a comprehensive understanding of the structural and electronic properties of indolin-2-one derivatives, enabling a more rational and efficient drug discovery process.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.